molecular formula C12H10ClNO2 B1607858 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione CAS No. 31645-84-8

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione

Cat. No. B1607858
CAS RN: 31645-84-8
M. Wt: 235.66 g/mol
InChI Key: VSGHWUAHVBTJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31645-84-8

Product Name

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(4-chlorobut-2-enyl)isoindole-1,3-dione

InChI

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2

InChI Key

VSGHWUAHVBTJIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trans-1,4-dichloro-2-butene (1.14 ml, 10.8 mmol) was dissolved in DMF (27 ml) and purged with argon. Potassium pthalamide (1.00 g, 5.40 mmol) was added to the solution and the reaction was allowed to stir at room temperature overnight. The reaction was then poured into water (75 ml), which precipitated a white solid. This solid was collected by filtration and purified using silica gel chromatography (3:1 Hex:EtOAc) to afford a 76% yield (961 mg) of a white solid.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Potassium pthalamide
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
76%

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